N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Overview
Description
“N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide Hydrobromide” is an analogue hydrobromide salt of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide . It is an intermediate in the synthesis of Pramipexole , a dopamine-D2-receptor agonist and antiparkinsonian .
Molecular Structure Analysis
The molecular formula of this compound is C9H14BrN3OS . The exact mass is 291.00400 . Unfortunately, the specific structure details are not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving “N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide Hydrobromide” are not provided in the search results. It’s known to be an intermediate in the synthesis of Pramipexole , but the exact reactions are not specified.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.19600 . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Gastroprotective Properties
Ebrotidine, chemically related to the compound , exhibits significant gastroprotective qualities. It functions as both an H2-receptor antagonist and a cytoprotective agent, enhancing the physicochemical characteristics of mucus gel for gastric protection. This dual functionality aids in ulcer healing by promoting the synthesis and secretion of gastric mucus components, enhancing mucosal repair and integrity. Such properties position ebrotidine as a potential candidate for treating ulcer disease, highlighting the therapeutic versatility of benzothiazolyl derivatives in gastroprotection (Slomiany, Piotrowski, & Slomiany, 1997).
Antidepressant Potential
AMPA receptor agonists, which include compounds structurally similar to the target molecule, have been investigated for their antidepressant effects. These substances demonstrate a rapid onset of antidepressant effects, offering a promising avenue for developing novel antidepressants with fewer side effects compared to traditional treatments. This research underscores the importance of exploring benzothiazolyl derivatives as potential AMPA agonists for depression therapy, suggesting a bright future in the quest for new psychiatric medications (Yang et al., 2012).
Benzothiazole Derivatives in Drug Synthesis
The review focusing on 2-amino and 2-mercapto substituted benzothiazoles, including compounds akin to the subject chemical, highlights their significance in producing biologically active and industrially demanded compounds. The ease of functionalization of these derivatives makes them valuable building blocks for synthesizing various pharmacologically active heterocycles. This aspect is crucial for the development of new drugs and materials, indicating the broad applicability of benzothiazolyl derivatives in medicinal chemistry (Zhilitskaya, Shainyan, & Yarosh, 2021).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives, including structures similar to the target compound, have shown significant antimicrobial and antiviral properties. These compounds have been identified as potential candidates for developing new antimicrobial or antiviral drugs, with various synthesized benzothiazole derivatives exhibiting different modes of action against microorganisms or viruses. This mini-review emphasizes the potential of benzothiazole derivatives in addressing the global concern of multi-drug resistant pathogens and emerging viral diseases, suggesting a promising direction for future therapeutic developments (Elamin, Abd Elaziz, & Abdallah, 2020).
Future Directions
The future directions for this compound are not explicitly mentioned in the search results. Given its role as an intermediate in the synthesis of Pramipexole , a dopamine-D2-receptor agonist , it might continue to be of interest in the development of treatments for conditions like Parkinson’s disease.
Properties
IUPAC Name |
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS.BrH/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7;/h6H,2-4H2,1H3,(H2,10,12)(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWSUEPXEWCNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)SC(=N2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893652 | |
Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-50-7 | |
Record name | Acetamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104617-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methyl-4,5,6,7-tetrahydro-benzothiazol-6-yl)-acetamide hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104617507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Methyl-4,5,6,7-tetrahydro-benzothiazol-6-yl)-acetamide hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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